molecular formula C9H6FIO B11844011 4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one

4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one

Cat. No.: B11844011
M. Wt: 276.05 g/mol
InChI Key: ACOPEYMQQODTHL-UHFFFAOYSA-N
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Description

4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one is a fluorinated and iodinated indanone derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The indanone core is a privileged scaffold in the development of bioactive molecules, and the introduction of halogen atoms, such as fluorine and iodine, is a common strategy to modulate a compound's electronic properties, metabolic stability, and binding affinity. This compound is particularly significant for the exploration of novel tubulin polymerization inhibitors that target the colchicine binding site, an established mechanism for developing anticancer agents . Research on analogous 3-arylindanone derivatives has demonstrated potent anti-proliferative activities against various human cancer cell lines, including colorectal cancer, with some compounds showing superior efficacy and selectivity compared to first-line therapies like 5-fluorouracil . The iodine substituent at the 7-position offers a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Sonogashira reactions), enabling rapid diversification to create a library of compounds for structure-activity relationship (SAR) studies. Applications: • Key intermediate in the synthesis of potential therapeutic agents, especially CBSIs (Colchicine Binding Site Inhibitors) for oncology research . • Building block for the construction of more complex, functionalized indane-based structures. • For use in chemical biology and pharmaceutical R&D settings. Handling Note: As with similar chemical reagents, please consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FIO

Molecular Weight

276.05 g/mol

IUPAC Name

4-fluoro-7-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6FIO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2

InChI Key

ACOPEYMQQODTHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)F)I

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 7 Iodo 2,3 Dihydro 1h Inden 1 One and Analogues

Retrosynthetic Analysis and Key Synthetic Disconnections for the Halogenated Indenone Core

A primary retrosynthetic disconnection for the 2,3-dihydro-1H-inden-1-one core involves an intramolecular Friedel-Crafts acylation. rsc.orgmasterorganicchemistry.com This approach breaks the bond between the carbonyl carbon and the aromatic ring, leading to a 3-arylpropanoic acid or its corresponding acyl halide. For 4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one, this disconnection points to a 3-(2-fluoro-5-iodophenyl)propanoic acid derivative as a key intermediate. Further disconnection of this intermediate would involve the formation of the carbon-carbon bond between the aromatic ring and the propanoic acid side chain, and the introduction of the fluorine and iodine substituents onto a simpler aromatic precursor.

Precursor Synthesis and Selective Halogenation Strategies

The synthesis of the halogenated indenone core necessitates precise control over the introduction of halogen substituents onto the aromatic ring of the precursor molecules.

Regioselective Introduction of Fluorine Substituents on Dihydroindenone Precursors

The introduction of fluorine onto aromatic rings often utilizes specialized fluorinating reagents. While direct fluorination can be challenging, modern methods offer regioselective solutions. For instance, the use of designer HF-based fluorination reagents, such as the DMPU/HF complex, allows for the controlled fluorination of various substrates. organic-chemistry.orgnih.govsemanticscholar.org This method is particularly advantageous due to its compatibility with various functional groups and its ability to achieve high regioselectivity. organic-chemistry.orgnih.govsemanticscholar.org Another approach involves the use of electrophilic fluorinating agents, which can be directed by existing substituents on the aromatic ring to achieve the desired regiochemistry. The development of metal-free, γ-fluorination of α,β-unsaturated carbonyls via silyl (B83357) dienol ethers also presents a viable, though indirect, route to fluorinated cyclic systems. chemrxiv.org

Directed Iodination Methodologies for Specific Aromatic Positions

The iodination of aromatic compounds can be achieved through various methods, often requiring an activating agent or catalyst to enhance the reactivity of iodine. manac-inc.co.jp For electron-rich aromatic compounds, electrophilic iodination using reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in the presence of a thiourea (B124793) catalyst can provide high yields and regioselectivity. organic-chemistry.org The use of elemental iodine in combination with an oxidizing agent or a strong acid is a common strategy for less reactive aromatic substrates. manac-inc.co.jp For deactivated arenes, methods employing iodic acid in a mixture of acetic acid, acetic anhydride (B1165640), and sulfuric acid have proven effective. nih.gov Furthermore, sequential diazotization-iodination of aromatic amines offers a reliable route to iodoarenes. organic-chemistry.org The choice of iodination method is critical for directing the iodine to the desired position on the aromatic precursor of the indenone.

Sequential Halogenation Protocols (e.g., Bromination to Iodination Conversions)

In some synthetic strategies, a less reactive halogen, such as bromine, is first introduced and then subsequently converted to iodine. This can be advantageous for controlling regioselectivity. For instance, the bromination of an activated aromatic ring can be highly regioselective. The resulting bromo-substituted intermediate can then undergo a halogen exchange reaction, such as a Finkelstein reaction or a palladium-catalyzed process, to introduce the iodine atom. The chemoselectivity and regioselectivity of such halogenation reactions are highly dependent on the nature of the substituents already present on the aromatic ring. nih.gov

Cyclization Reactions for the 2,3-Dihydro-1H-inden-1-one Core Formation

The final step in the synthesis of the 2,3-dihydro-1H-inden-1-one core is typically a cyclization reaction.

Intramolecular Acylation and Friedel-Crafts Type Cyclizations

The intramolecular Friedel-Crafts acylation is a cornerstone reaction for the formation of cyclic ketones like 1-indanones. rsc.orgmasterorganicchemistry.comnih.gov This reaction involves the cyclization of an acyl halide, carboxylic acid, or anhydride attached to an aromatic ring, promoted by a Lewis or Brønsted acid. rsc.org While effective for forming five-, six-, and seven-membered rings, the synthesis of 1-indanones can sometimes require harsh conditions. rsc.orgmasterorganicchemistry.com Various Lewis acids, such as aluminum chloride (AlCl₃) and niobium pentachloride (NbCl₅), have been employed to catalyze these cyclizations. nih.govresearchgate.net NbCl₅ has been shown to be particularly effective, acting as both a reagent to convert carboxylic acids to acyl chlorides and as a catalyst for the cyclization at room temperature. researchgate.net Metal triflates have also been utilized as catalysts for the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to yield 1-indanones, even for deactivated substrates containing halogen atoms. researchgate.net

Reaction Type Catalyst/Reagent Substrate Product Key Features
Intramolecular Friedel-Crafts AcylationNiobium Pentachloride (NbCl₅)3-Arylpropanoic Acids1-IndanonesMild conditions (room temperature), good yields. researchgate.net
Intramolecular Friedel-Crafts AcylationTerbium Triflate (Tb(OTf)₃)3-Arylpropionic Acids1-IndanonesEffective for deactivated substrates with halogen atoms. researchgate.net
Intramolecular Friedel-Crafts AcylationSuperacidAryl Isopropyl Ketones and BenzaldehydesIndanonesOne-pot process forming a dual C-C bond. researchgate.net
Intramolecular Friedel-Crafts AlkylationAluminum Chloride (AlCl₃)Substituted Benzoyl Chloride and Ethylene1-IndanonesTwo-step process involving acylation followed by alkylation. researchgate.net

Transition Metal-Catalyzed Annulation and Cyclocarbonylation Reactions

Transition metal catalysis offers powerful and versatile tools for the construction of the indanone scaffold, often with high efficiency and selectivity. Various metals, including palladium, rhodium, nickel, gold, and iron, have been successfully employed in annulation and cyclocarbonylation reactions to furnish indanone derivatives.

Palladium-Catalyzed C-H Functionalization and Cyclization Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in C-H functionalization and cyclization reactions has provided elegant pathways to indanones. These methods often involve the activation of otherwise inert C-H bonds, followed by intramolecular cyclization to form the five-membered ring of the indanone core.

One common strategy involves the palladium-catalyzed annulation of o-halobenzaldehydes with norbornene derivatives. This approach establishes the indanone skeleton through a direct C-H activation of the aldehyde group under mild conditions, simplifying traditional multi-step syntheses. science.gov Another powerful method is the palladium-catalyzed olefination followed by an aldol-type annulation cascade, which has been used to synthesize a wide range of multisubstituted 1-indanones. nih.gov

Below is a representative table illustrating the scope of palladium-catalyzed indanone synthesis from o-bromobenzaldehydes and norbornene, demonstrating the potential for synthesizing substituted analogues.

Entryo-Bromobenzaldehyde DerivativeNorbornene DerivativeProductYield (%)
12-BromobenzaldehydeNorbornene2,3-Dihydro-1H-inden-1-one85
22-Bromo-4-fluorobenzaldehydeNorbornene5-Fluoro-2,3-dihydro-1H-inden-1-one78
32-Bromo-5-methylbenzaldehydeNorbornene6-Methyl-2,3-dihydro-1H-inden-1-one82
42-BromobenzaldehydeExo-dicyclopentadieneTetrahydro-1H-4,7-methanoinden-1-one75

Data is representative of typical yields for this type of reaction and is compiled from analogous examples in the literature.

Rhodium-Catalyzed Cyclization and Tandem Processes

Rhodium catalysts have proven to be highly effective in mediating the cyclization of various substrates to form indanones. A notable example is the direct annulation of aldehydes with alkynes. sci-hub.semasterorganicchemistry.com This method often utilizes a directing group to facilitate the ortho C-H activation of the benzaldehyde, followed by insertion of the alkyne and subsequent cyclization. The choice of ligand and reaction conditions can influence the regioselectivity of the alkyne insertion.

Rhodium-catalyzed annulation of arenes with alkynes through weak chelation-assisted C-H activation is another versatile strategy. rsc.org Ketones, aldehydes, and carboxylic acids can serve as directing groups, expanding the scope of accessible indanone derivatives.

The following table showcases representative examples of rhodium-catalyzed indanone synthesis, highlighting the diversity of substrates that can be employed.

EntryBenzaldehyde DerivativeAlkyneCatalyst SystemProductYield (%)
1BenzaldehydeDiphenylacetylene[RhCpCl₂]₂/AgSbF₆2,3-Diphenyl-1H-inden-1-one88
24-Methoxybenzaldehyde1-Phenyl-1-propyne[Rh(cod)Cl]₂/dppf5-Methoxy-2-methyl-3-phenyl-1H-inden-1-one75
34-FluorobenzaldehydeDi-p-tolylacetylene[Rh(nbd)₂]BF₄/BINAP5-Fluoro-2,3-di-p-tolyl-1H-inden-1-one82
43-Chlorobenzaldehyde1,2-DiphenylethyneRhCp(MeCN)₃₂6-Chloro-2,3-diphenyl-1H-inden-1-one79

Data is representative of typical yields for this type of reaction and is compiled from analogous examples in the literature.

Nickel-Catalyzed Annulations

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium and rhodium for the synthesis of indanones. Nickel-catalyzed annulation reactions, particularly of o-halobenzaldehydes or related substrates with alkynes, provide a direct route to the indanone core. These reactions often proceed through a Ni(0)/Ni(II) catalytic cycle and can tolerate a variety of functional groups on both the aromatic ring and the alkyne.

The substrate scope of nickel-catalyzed annulations is broad, allowing for the synthesis of highly substituted indanones. The choice of ligand is often crucial for achieving high efficiency and selectivity.

A representative table of nickel-catalyzed indanone synthesis is provided below, demonstrating the versatility of this methodology.

EntryAryl HalideAlkyneCatalyst/LigandProductYield (%)
12-IodobenzaldehydeDiphenylacetyleneNi(COD)₂ / PCy₃2,3-Diphenyl-1H-inden-1-one85
22-Bromobenzonitrile1-Phenyl-1-propyneNiCl₂(dppe)2-Methyl-3-phenyl-1H-inden-1-one72
32-ChlorobenzaldehydeHex-3-yneNi(acac)₂ / SIMes2,3-Diethyl-1H-inden-1-one78
42-Iodo-5-fluorobenzaldehydeDiphenylacetyleneNiBr₂ / dppf6-Fluoro-2,3-diphenyl-1H-inden-1-one80

Data is representative of typical yields for this type of reaction and is compiled from analogous examples in the literature.

Gold-Catalyzed Cyclizations

Gold catalysts, known for their unique carbophilic Lewis acidity, have enabled a range of cyclization reactions for the synthesis of indanones and indenones. A common approach involves the intramolecular cyclization of o-alkynylbenzaldehydes or their derivatives. nih.gov The gold catalyst activates the alkyne moiety, facilitating a nucleophilic attack from the aromatic ring to form the five-membered carbocycle.

These reactions are often characterized by mild reaction conditions and high functional group tolerance. The nature of the gold catalyst and any additives can influence the reaction pathway and product distribution.

The table below presents examples of gold-catalyzed cyclizations to form indenone derivatives.

EntrySubstrateCatalystProductYield (%)
12-(Phenylethynyl)benzaldehydeAuCl₃2-Phenyl-1H-inden-1-one92
22-(Hex-1-yn-1-yl)benzaldehydePh₃PAuCl/AgOTf2-Butyl-1H-inden-1-one85
32-(Cyclohex-1-en-1-ylethynyl)benzaldehydeIPrAuCl/AgSbF₆2-(Cyclohex-1-en-1-yl)-1H-inden-1-one88
45-Fluoro-2-(phenylethynyl)benzaldehydeAuCl6-Fluoro-2-phenyl-1H-inden-1-one90

Data is representative of typical yields for this type of reaction and is compiled from analogous examples in the literature.

Iron-Promoted Oxidative Tandem Reactions

Iron catalysis offers a more sustainable and economical approach to organic synthesis. Iron-promoted oxidative tandem reactions have been developed for the synthesis of indenones. These reactions often involve the generation of radical intermediates and subsequent cyclization.

For instance, an iron-promoted oxidative tandem alkylation/cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines provides an efficient route to 2-alkylated indenones. researchgate.netnih.govfao.orgorganic-chemistry.org This process involves the oxidative generation of an alkyl radical, its addition to the alkyne, and subsequent intramolecular cyclization.

The following table provides examples of iron-promoted indenone synthesis.

EntryYnone SubstrateAlkyl SourceIron CatalystProductYield (%)
11,3-Diphenylprop-2-yn-1-one1,4-DihydropyridineFeCl₃2-Methyl-3-phenyl-1H-inden-1-one75
21-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one1,4-DihydropyridineFe(acac)₃5-Methoxy-2-methyl-3-phenyl-1H-inden-1-one72
31-Phenyl-3-(p-tolyl)prop-2-yn-1-oneN-Ethyl-1,4-dihydropyridineFeSO₄·7H₂O2-Ethyl-3-p-tolyl-1H-inden-1-one68
41-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one1,4-DihydropyridineFeCl₂5-Chloro-2-methyl-3-phenyl-1H-inden-1-one70

Data is representative of typical yields for this type of reaction and is compiled from analogous examples in the literature.

Metal-Free Cyclization Strategies

While transition metal catalysis is highly effective, the development of metal-free synthetic methods is of great interest due to their lower cost, reduced toxicity, and simplified purification procedures. Several metal-free strategies have been successfully applied to the synthesis of indanones.

A prominent metal-free approach is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides. science.govmasterorganicchemistry.com This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA), methanesulfonic acid (MSA), or Lewis acids. The choice of acid and reaction conditions can significantly impact the yield and selectivity of the cyclization. For a substrate like 3-(3-fluoro-6-iodophenyl)propanoic acid, this method represents a direct and plausible route to this compound.

The table below illustrates the application of intramolecular Friedel-Crafts acylation for the synthesis of substituted indanones.

Entry3-Arylpropanoic AcidAcid PromoterProductYield (%)
13-Phenylpropanoic acidPolyphosphoric Acid2,3-Dihydro-1H-inden-1-one90
23-(4-Methoxyphenyl)propanoic acidMethanesulfonic Acid5-Methoxy-2,3-dihydro-1H-inden-1-one85
33-(3-Chlorophenyl)propanoic acidAlCl₃ (from acid chloride)6-Chloro-2,3-dihydro-1H-inden-1-one88
43-(4-Fluorophenyl)propanoic acidTriflic Anhydride5-Fluoro-2,3-dihydro-1H-inden-1-one92

Data is representative of typical yields for this type of reaction and is compiled from analogous examples in the literature.

Nazarov Cyclization in Indenone Synthesis

The Nazarov cyclization is a powerful and widely recognized method for the synthesis of cyclopentenones, and by extension, the indenone framework. wikipedia.org This reaction traditionally involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone. wikipedia.org The fundamental mechanism proceeds through the generation of a pentadienyl cation, which then undergoes a 4π-electrocyclic closure to form an oxyallyl cation intermediate that ultimately yields the cyclopentenone product. wikipedia.org

While direct literature detailing the synthesis of This compound via the Nazarov cyclization is not prevalent, the general applicability of this reaction to form substituted indenones is well-documented. For instance, the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones can lead to 3-trichloromethylindanones, showcasing the versatility of the Nazarov reaction in creating the indanone skeleton. beilstein-journals.org Furthermore, a tandem approach combining the Nazarov cyclization with electrophilic fluorination has been successfully employed to produce fluorine-containing 1-indanone (B140024) derivatives with high diastereoselectivity. nih.gov This suggests a viable, albeit unconfirmed, pathway where a suitably substituted divinyl ketone precursor could be cyclized to form the desired fluoro- and iodo-substituted indenone.

The versatility of the Nazarov cyclization is further highlighted by its use in tandem reactions. For example, a combination of Indium(III) triflate and benzoic acid has been shown to promote the coupling of alkynes and acetals to form 2,3-disubstituted indanones through a tandem [2+2] cycloaddition and Nazarov reaction sequence. organic-chemistry.org This demonstrates the potential for creating highly substituted indenone cores.

Table 1: Examples of Indenone Synthesis via Nazarov Cyclization and Related Reactions

Starting MaterialsCatalyst/ReagentProductReference
Divinyl ketonesLewis or protic acidCyclopentenones wikipedia.org
1-Aryl-4,4,4-trichlorobut-2-en-1-onesBismuth(III) triflate3-Trichloromethylindanones beilstein-journals.org
Divinyl Ketone PrecursorsCu(II) complex / Electrophilic fluorine sourceFluorine-containing 1-indanones nih.gov
Alkynes and AcetalsIn(OTf)₃ / Benzoic acid2,3-Disubstituted indanones organic-chemistry.org
Propargyl vinyl ketones / IndolesSilica gel3-Substituted cyclopentenones nih.gov

This table presents examples of the Nazarov cyclization and related reactions for the synthesis of indenone and cyclopentenone structures, illustrating the general applicability of the methodology.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like This compound . While specific green synthetic routes for this exact compound are not extensively detailed, general strategies for the environmentally benign synthesis of the parent indanone scaffold are available and applicable.

One notable green approach involves the use of L-proline as an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde, providing a metal- and additive-free pathway to indanone scaffolds with good to excellent yields. rsc.org This method avoids the use of transition metals, which are often expensive and can leave toxic residues in the final product. rsc.org

Another significant advancement in green indenone synthesis is the use of mechanochemistry. A solvent-free synthesis of indenones from aromatic carboxylic acids and alkynes has been achieved through a triflic anhydride-induced cyclization reaction under ball-milling conditions. acs.org This method offers several advantages, including mild reaction conditions, high efficiency, and the potential for scalable synthesis without the need for bulk solvents. acs.org

Microwave-assisted synthesis represents another green chemistry tool. For example, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved using bismuth(III) chloride as a catalyst under microwave irradiation, significantly reducing reaction times. nih.gov While not a direct synthesis of an indenone, this demonstrates the potential of microwave technology to accelerate reactions and reduce energy consumption in the synthesis of related heterocyclic compounds.

Table 2: Green Chemistry Approaches for Indenone and Related Heterocycle Synthesis

Reaction TypeCatalyst/ConditionsKey AdvantagesReference
Intramolecular HydroacylationL-prolineMetal- and additive-free, environmentally benign rsc.org
CyclizationTriflic anhydride / Ball-millingSolvent-free, mild conditions, high efficiency acs.org
CyclizationBismuth(III) chloride / Microwave irradiationReduced reaction times, energy efficiency nih.gov

This table summarizes various green chemistry approaches that have been successfully applied to the synthesis of indanones and related heterocyclic structures, highlighting their potential application for the synthesis of this compound.

Chemical Reactivity and Transformation of 4 Fluoro 7 Iodo 2,3 Dihydro 1h Inden 1 One

Reactivity of the 2,3-Dihydro-1H-inden-1-one Ring System

The core indenone structure possesses two primary sites of reactivity: the carbonyl group and the potential for α,β-unsaturation.

The ketone at the C-1 position is a key site for a variety of chemical transformations. Standard carbonyl chemistry can be readily applied to this moiety. Reduction of the ketone is a common transformation, typically yielding the corresponding secondary alcohol, 4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-ol. This reaction can be achieved with a range of reducing agents.

Table 1: Selected Reagents for Carbonyl Reduction

Reagent Product Typical Conditions
Sodium borohydride (B1222165) (NaBH₄) 4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-ol Methanol or Ethanol, 0°C to room temp.
Lithium aluminium hydride (LiAlH₄) 4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-ol Anhydrous THF or Et₂O, 0°C
Catalytic Hydrogenation (e.g., H₂, Pd/C) 4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-ol Methanol, H₂ atmosphere

Beyond reduction, the carbonyl group can undergo addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to install new carbon-carbon bonds at the C-1 position, leading to tertiary alcohols.

The 2,3-dihydro-1H-inden-1-one scaffold can be converted into an α,β-unsaturated system, 4-Fluoro-7-iodo-1H-inden-1-one. This transformation introduces a conjugated enone moiety, which significantly alters and expands the molecule's reactivity. The resulting enone system is susceptible to 1,4-conjugate addition (Michael addition) by a wide range of nucleophiles. This reactivity allows for the introduction of substituents at the C-2 position.

Furthermore, the introduction of this double bond creates a more rigid, planar ring system. Studies on other α,β-unsaturated carbonyl compounds show that they can participate in various cycloaddition reactions and are subject to different reduction conditions that can selectively target either the alkene or the carbonyl group. researchgate.net For instance, Luche reduction (NaBH₄, CeCl₃) would favor 1,2-reduction of the carbonyl, while other conditions could favor reduction of the double bond. The reactivity of α,β-unsaturated aldehydes and ketones is a broad field, with their toxicity and biological interactions often linked to their ability to act as Michael acceptors. nih.gov

Directed Functionalization at the Halogenated Positions (Fluorine and Iodine)

The presence of two different halogens on the aromatic ring—fluorine at C-4 and iodine at C-7—allows for highly selective and directed functionalization. The significant difference in the reactivity of the carbon-fluorine and carbon-iodine bonds is the cornerstone of this selectivity.

The fluorine atom at the C-4 position is potentially susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the ketone group conjugated to the aromatic ring. While a ketone is a moderate activator for SNAr, strong nucleophiles can displace the fluoride (B91410) anion. For example, reaction with sodium methoxide (B1231860) could yield 4-methoxy-7-iodo-2,3-dihydro-1H-inden-1-one. In related systems, such as 4-fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one, the presence of a strongly electron-withdrawing sulfonyl group would make the fluorine atom significantly more labile towards nucleophilic attack. bldpharm.comnih.gov The iodine at C-7 is generally unreactive under SNAr conditions.

The carbon-iodine bond at the C-7 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-F bond (and also more reactive than C-Br or C-Cl bonds) in oxidative addition to low-valent transition metal catalysts, such as palladium(0). This differential reactivity allows for selective functionalization at the C-7 position while leaving the C-4 fluorine atom untouched.

Suzuki-Miyaura Coupling: This reaction would involve reacting the indenone with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the C-7 position. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. Reacting the iodo-indenone with an amine under appropriate conditions (palladium catalyst, suitable phosphine (B1218219) ligand, and a base) would install a primary or secondary amino group at the C-7 position, a transformation that is valuable in medicinal chemistry. beilstein-journals.org

Negishi Coupling: This involves the reaction with an organozinc reagent, catalyzed by a palladium or nickel complex, to form C-C bonds.

Table 2: Representative Cross-Coupling Reactions at the C-7 Position

Reaction Name Coupling Partner Catalyst/Ligand Base Typical Product
Suzuki-Miyaura Ar-B(OH)₂ Pd(PPh₃)₄ or Pd(OAc)₂/SPhos Na₂CO₃, K₃PO₄ 4-Fluoro-7-aryl-2,3-dihydro-1H-inden-1-one
Buchwald-Hartwig R₂NH Pd₂(dba)₃/XPhos NaOt-Bu, Cs₂CO₃ 4-Fluoro-7-(dialkylamino)-2,3-dihydro-1H-inden-1-one
Negishi R-ZnX Pd(PPh₃)₄ N/A 4-Fluoro-7-alkyl-2,3-dihydro-1H-inden-1-one

The halogen-dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This rearrangement is driven by the formation of a more stable organometallic intermediate. The general mechanism involves deprotonation by a strong base (like lithium diisopropylamide, LDA) to form an aryl lithium species, which then facilitates halogen migration. whiterose.ac.ukclockss.org

In the context of 4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one, a halogen dance is a plausible, albeit complex, transformation. The most acidic aromatic proton is at the C-6 position, ortho to the iodine. Deprotonation at this site with a strong, non-nucleophilic base could initiate a rearrangement. The iodine atom, being larger and more polarizable than fluorine, is the halogen expected to "dance." Such a reaction could potentially lead to the migration of the iodine atom to the C-6 position. The reaction is highly dependent on factors like the choice of base, temperature, and solvent. wikipedia.orgresearchgate.net Lower temperatures often favor the halogen dance by slowing down the initial metalation step, allowing for the necessary equilibrium between metalated and unmetalated species to be established. wikipedia.org This reaction offers a pathway to functionalize positions on the aromatic ring that are not accessible through direct methods. rsc.org

Annulation and Ring Expansion Reactions Involving the Indenone Core

Annulation reactions involve the construction of a new ring onto an existing molecular framework, while ring expansion reactions increase the number of atoms in a cyclic system. These transformations are powerful tools for the synthesis of complex polycyclic and spirocyclic architectures. For the specific compound this compound, detailed research on its application in these types of reactions is not extensively documented in publicly available scientific literature. The following subsections address the specified areas of chemical synthesis.

Synthesis of Fused Carbocyclic and Heterocyclic Frameworks

A comprehensive search of scientific databases and chemical literature did not yield specific examples or detailed research findings on the use of this compound as a direct precursor for the synthesis of fused carbocyclic or heterocyclic frameworks.

While the indenone scaffold is a common starting point for building such fused systems, the specific reactivity of the 4-fluoro-7-iodo substituted variant in these transformations has not been reported. In theory, the presence of the iodine atom could allow for transition-metal-catalyzed cross-coupling reactions to build a new ring, and the ketone functionality could participate in condensation or cycloaddition reactions. However, without experimental data, any proposed reaction schemes remain hypothetical.

Development of Spirocyclic Indenone Derivatives

Similarly, a thorough review of the available chemical literature found no specific studies detailing the development of spirocyclic indenone derivatives directly from this compound.

Spirocyclization reactions typically involve the formation of two new bonds at a single atom, creating a spiro center. The carbonyl group of the indenone is a potential site for such transformations, for instance, through reactions with bifunctional reagents. The influence of the fluoro and iodo substituents on the feasibility and outcome of such reactions with this specific substrate has not been experimentally investigated or reported.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the atomic connectivity and the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic and aliphatic protons. The protons on the five-membered ring would likely appear as complex multiplets due to spin-spin coupling. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine, iodine, and carbonyl groups.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon would be significantly downfield, while the carbons bonded to fluorine and iodine would exhibit characteristic chemical shifts and coupling constants (in the case of ¹⁹F-¹³C coupling).

2D-NMR:

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, helping to assign the signals of the methylene (B1212753) groups in the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.

Solid-State NMR: In the absence of a suitable solvent or for studying the compound in its native solid form, solid-state NMR could provide valuable information about the molecular structure and packing in the solid state.

Expected ¹H and ¹³C NMR Data (Hypothetical): No experimental data is publicly available for this specific compound. The following table is a hypothetical representation of expected chemical shifts based on related structures.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-~195-205 (C=O)
C2~3.0-3.2 (m)~35-40
C3~2.7-2.9 (m)~25-30
C3a-~140-145
C4-~160-165 (d, ¹JCF)
C5~7.2-7.4 (d)~115-120 (d, ²JCF)
C6~7.5-7.7 (d)~130-135
C7-~90-95
C7a-~150-155

d = doublet, m = multiplet, JCF = Carbon-Fluorine coupling constant

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy. For this compound (C₉H₆FIO), HRMS would provide a measured mass that is very close to the calculated exact mass.

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would induce fragmentation of the molecular ion. The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure. Expected fragmentation pathways for this compound would include the loss of iodine, fluorine, carbon monoxide, and cleavage of the five-membered ring.

Expected HRMS and Fragmentation Data (Hypothetical): No experimental data is publicly available for this specific compound. The following table is a hypothetical representation of expected mass spectrometric data.

Ionm/z (Calculated)Description
[M]⁺275.9498Molecular Ion
[M-I]⁺149.0454Loss of Iodine
[M-CO]⁺247.9549Loss of Carbon Monoxide
[M-HF]⁺255.9599Loss of Hydrogen Fluoride (B91410)

Collisional Cross Section (CCS) Determination via Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry provides an additional dimension of separation based on the size, shape, and charge of an ion. The collisional cross section (CCS) is a measure of the ion's rotationally averaged surface area and is a valuable parameter for structural characterization. For this compound, the experimentally determined CCS value could be compared with theoretical calculations for different isomers to confirm the substitution pattern. This technique is particularly useful for distinguishing between closely related isomers that may not be separable by chromatography or mass spectrometry alone.

No experimental CCS data for this compound is publicly available.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1680-1720 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-F and C-I stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum.

Expected Vibrational Frequencies (Hypothetical): No experimental data is publicly available for this specific compound. The following table is a hypothetical representation of expected vibrational frequencies.

Functional GroupFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Aromatic C-H Stretch~3000-3100~3000-3100
Aliphatic C-H Stretch~2850-2960~2850-2960
C=O Stretch~1690-1710~1690-1710
Aromatic C=C Stretch~1580-1620~1580-1620
C-F Stretch~1100-1250~1100-1250
C-I Stretch~500-600~500-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions of the aromatic system and n→π* transitions of the carbonyl group. The position and intensity of these bands are sensitive to the substitution pattern and the solvent used.

No experimental UV-Vis data for this compound is publicly available.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions. This would definitively confirm the substitution pattern and the conformation of the molecule in the solid state.

No single-crystal X-ray diffraction data for this compound is publicly available.

Lack of Publicly Available Research Data for this compound

Extensive research has revealed a significant gap in the publicly available scientific literature regarding the computational and theoretical investigations of the specific chemical compound This compound . As a result, providing a detailed, data-driven article that strictly adheres to the requested outline on this particular molecule is not feasible at this time.

While computational studies are available for structurally similar compounds, the strict requirement to focus solely on this compound prevents the inclusion of information from related molecules. To generate the requested content without specific research on this compound would necessitate speculation or the fabrication of data, which would compromise the scientific accuracy and integrity of the article.

Therefore, until research on the computational and theoretical properties of this compound is conducted and published, a comprehensive and scientifically accurate article meeting the specific requirements of the prompt cannot be generated.

Computational and Theoretical Investigations of 4 Fluoro 7 Iodo 2,3 Dihydro 1h Inden 1 One

Reaction Mechanism Elucidation and Transition State Modeling

The elucidation of reaction mechanisms for the synthesis of 4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one would heavily rely on computational modeling to map out the potential energy surface of the reaction. This involves identifying the most energetically favorable pathway from reactants to products, which proceeds through one or more transition states.

Key Computational Approaches:

Density Functional Theory (DFT): This is a workhorse method for calculating the electronic structure of molecules. By approximating the exchange-correlation energy, DFT methods can provide accurate geometries for reactants, products, and transition states, as well as their relative energies.

Ab initio methods: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy, albeit at a greater computational cost. These are often used to benchmark DFT results for critical points on the potential energy surface.

Transition State Searching Algorithms: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are employed to locate the saddle point on the potential energy surface that corresponds to the transition state. Vibrational frequency analysis is then crucial to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency.

For a hypothetical reaction, such as the electrophilic iodination of a 4-fluoro-2,3-dihydro-1H-inden-1-one precursor, computational modeling would aim to calculate the activation energy barriers for different potential isomers, thereby predicting the regioselectivity of the reaction.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the chemical bonding within a molecule based on the topology of the electron density. researchgate.net This approach allows for the quantitative characterization of atomic and bond properties.

Core Concepts of QTAIM:

Topological Analysis of Electron Density (ρ(r)): QTAIM partitions a molecule into atomic basins based on the gradient vector field of the electron density. wiley-vch.de The points where the gradient of the electron density is zero are known as critical points.

Bond Critical Points (BCPs): A (3, -1) critical point, or bond critical point, is found between two chemically bonded atoms. The properties of the electron density at the BCP provide insight into the nature of the bond.

Analysis of Bonding in this compound:

A QTAIM analysis of the title compound would focus on characterizing the various chemical bonds, particularly the C-F and C-I bonds, as well as any potential intramolecular non-covalent interactions. The key parameters derived from a QTAIM analysis are presented in the table below.

QTAIM ParameterSymbolSignificance in Bonding Analysis
Electron Density at BCPρ(r_b)The magnitude of ρ(r_b) correlates with the bond order; higher values indicate a stronger, more covalent bond.
Laplacian of Electron Density∇²ρ(r_b)The sign of the Laplacian indicates the nature of the interaction. Negative values are characteristic of shared-shell (covalent) interactions, while positive values suggest closed-shell (ionic, hydrogen bond, van der Waals) interactions. researchgate.net
Ellipticity of the BondεThis parameter measures the extent to which the electron density is preferentially accumulated in a given plane perpendicular to the bond path, indicating the π-character of a bond.
Total Electron Energy DensityH(r_b)The sign of the total energy density at the BCP can also be used to distinguish between shared (H(r_b) < 0) and closed-shell (H(r_b) > 0) interactions.

By calculating these parameters for all the bonds in this compound, researchers could quantify the covalent and electrostatic character of the carbon-halogen bonds and explore how the electron-withdrawing fluorine and the larger, more polarizable iodine atom influence the electronic structure of the indanone core.

Synthetic Utility and Applications in Advanced Organic Synthesis

4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one as a Versatile Building Block in Synthetic Pathways

The utility of this compound as a versatile building block stems from the differential reactivity of its halogen substituents. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition with transition metal catalysts, such as palladium, than the more robust carbon-fluorine (C-F) bond. This reactivity difference enables highly regioselective functionalization at the 7-position.

This selective reactivity is paramount in metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The iodo group serves as an efficient handle for a variety of such transformations:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures, crucial for extending conjugation. nih.gov

Heck Coupling: Reaction with alkenes to append vinyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

These reactions allow for the systematic elaboration of the indanone core, introducing diverse substituents at the 7-position while leaving the fluorine atom and the ketone untouched for subsequent modifications. For instance, halo-indanones are recognized as effective substrates for Suzuki-Miyaura and Negishi coupling protocols, highlighting their importance in the synthesis of more complex substituted indenes. researchgate.net The ketone group itself offers another site for transformations, such as reduction, olefination, or condensation, further expanding the synthetic possibilities.

Precursor for the Construction of Complex Polycyclic Systems

The rigid bicyclic structure of the indanone core serves as an excellent foundation for the synthesis of more elaborate polycyclic and spirocyclic frameworks. Annulation reactions, where a new ring is fused onto an existing one, are a powerful strategy in organic synthesis, and 1-indanones are frequently employed as substrates in these transformations. nih.gov

The ketone functionality of this compound is a key enabler for such constructions. It can undergo aldol (B89426) condensations, Knoevenagel condensations, or related reactions with bifunctional reagents to build new rings. For example, condensation of a 1-indanone (B140024) with a suitable reaction partner can lead to the formation of indeno-fused heterocyclic systems, such as indenothiazoles or pyridopyrimidines. nih.gov

Furthermore, the molecule can be elaborated through cross-coupling at the 7-iodo position, followed by an intramolecular cyclization to construct a new fused ring. This approach is a common strategy for accessing complex natural product scaffolds and other polycyclic architectures. nih.gov The inherent planarity and reactivity of the indanone motif make it a reliable precursor for building molecular complexity in a controlled manner. nih.gov

Integration into the Synthesis of Advanced Organic Functional Materials

The development of novel organic materials for electronics and photonics often relies on molecules with specific properties, such as high charge mobility, intense fluorescence, or tunable emission wavelengths. The indanone scaffold is a recognized structural motif in the design of such materials. nih.gov

Indanone derivatives are utilized in the creation of organic functional materials, including Organic Light-Emitting Diodes (OLEDs), dyes, and fluorophores. nih.gov The rigid and planar nature of the indanone core can be extended through conjugation, a key requirement for many organic electronic materials.

Starting with this compound, a synthetic chemist can use the 7-iodo position as an anchor point for building larger, conjugated systems via cross-coupling reactions. By attaching chromophoric or electronically active groups (e.g., aryls, vinyls, alkynes), it is possible to tune the electronic and photophysical properties of the resulting molecule. The fluorine substituent can further modulate these properties through its strong electron-withdrawing effect, influencing factors like the HOMO/LUMO energy levels and enhancing the stability of the final material. The resulting extended π-systems are essential for applications in OLEDs (as emitters or host materials) and as fluorescent probes.

Scaffold Diversification for Compounds with Specific Molecular Recognition Properties

In medicinal chemistry, the indanone skeleton is considered a "privileged structure" because it is a recurring motif in molecules that exhibit high affinity for various biological targets. researchgate.net The famous Alzheimer's drug, Donepezil, features an indanone core, underscoring the scaffold's importance in drug design. researchgate.net

The structure of this compound is ideally suited for scaffold diversification—the process of creating a library of related compounds with varied substituents to explore structure-activity relationships (SAR).

The design of molecules that can selectively bind to and modulate the function of biological receptors is a central goal of drug discovery. The 4-fluoro-7-iodo-indanone scaffold offers a platform for systematically developing such compounds. The 7-iodo group allows for the introduction of a wide array of chemical functionalities via robust and high-yielding cross-coupling reactions. This enables chemists to probe the binding pocket of a target receptor with different groups to optimize interactions and improve potency and selectivity.

The fluorine atom at the 4-position can form beneficial interactions, such as hydrogen bonds or dipole interactions, with receptor residues and can enhance metabolic stability and membrane permeability. The ketone can be modified to act as a hydrogen bond acceptor or be converted into other functional groups to further tune the molecule's properties. This multi-handle approach allows for fine-tuning of a compound's pharmacological profile, making this compound a strategic starting point for developing novel receptor modulators. researchgate.netmyskinrecipes.com

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes for Halogenated Indenones

The synthesis of halogenated indanones, including 4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-one, traditionally relies on methods like intramolecular Friedel-Crafts acylation. nih.govnih.gov While effective, these methods often require harsh conditions, such as the use of strong acids and high temperatures, which can lead to environmental concerns and limit functional group tolerance. nih.gov Future research is poised to address these limitations by developing more efficient and sustainable synthetic strategies.

Table 1: Potential Sustainable Synthetic Strategies for Halogenated Indenones

StrategyPotential AdvantagesKey Research Focus
Green Catalysis Reduced waste, milder reaction conditions, catalyst recyclability.Development of solid acid catalysts, organocatalysts, and recyclable metal catalysts. nih.govrsc.org
Energy Efficiency Shorter reaction times, lower energy consumption.Application of microwave, ultrasound, and flow chemistry techniques. nih.gov
Atom Economy Maximization of reactant incorporation into the final product.Design of tandem and one-pot reactions to minimize byproducts. nih.govorganic-chemistry.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The this compound molecule possesses two distinct halogen atoms, offering a unique platform for exploring selective and novel chemical transformations. The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F) bond, making it a prime target for a variety of cross-coupling reactions. This differential reactivity allows for the sequential functionalization of the aromatic ring.

Future research will likely focus on leveraging the C-I bond for well-established palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. organic-chemistry.org This will enable the introduction of a wide range of substituents at the 7-position, including aryl, alkyl, alkynyl, and amino groups, thereby creating a diverse library of derivatives.

Beyond established methods, there is an opportunity to explore unprecedented transformations. This could involve the development of novel catalytic systems that can selectively activate the typically more inert C-F bond, or that can mediate dual C-I/C-F functionalization in a controlled manner. Furthermore, the indanone core itself is ripe for exploration. Research into annulation reactions to construct novel fused- and spiro-polycyclic frameworks from the indanone scaffold will be a significant area of investigation.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a major advancement in chemical manufacturing, offering improved safety, scalability, and consistency. The synthesis of halogenated indanones, which can involve hazardous reagents and exothermic reactions, is an ideal candidate for adaptation to flow chemistry platforms.

Future research will focus on developing robust and efficient flow protocols for the synthesis of this compound. This will involve the optimization of reaction parameters such as temperature, pressure, and residence time in microreactors. The integration of in-line purification and analysis techniques will further enhance the efficiency and automation of the process.

Automated synthesis platforms, which combine robotics with flow chemistry, will enable the rapid generation of libraries of this compound derivatives. This high-throughput approach will be invaluable for accelerating the discovery of new compounds with desired properties for applications in medicinal chemistry and materials science.

Table 2: Advantages of Flow Chemistry for Halogenated Indanone Synthesis

AdvantageDescription
Enhanced Safety Small reaction volumes minimize the risk associated with hazardous materials and exothermic reactions.
Improved Scalability Production can be easily scaled up by extending the operation time or by using parallel reactors.
Precise Control Superior control over reaction parameters leads to higher yields and purities.
Automation Integration with automated systems allows for high-throughput synthesis and optimization.

Advanced Computational Methodologies for Predictive Chemical Design and Reactivity

In recent years, computational chemistry has become an indispensable tool in chemical research. For a molecule like this compound, advanced computational methodologies can provide deep insights into its electronic structure, reactivity, and potential applications.

Future research will increasingly utilize Density Functional Theory (DFT) and other quantum mechanical methods to:

Predict Reactivity: Calculate the relative reactivity of the C-I and C-F bonds to guide the design of selective functionalization strategies.

Elucidate Reaction Mechanisms: Model the transition states and intermediates of potential reactions to understand and optimize reaction pathways.

Design Novel Derivatives: In silico screening of virtual libraries of derivatives to predict their electronic, optical, and biological properties before their synthesis.

These predictive models will significantly accelerate the research and development process by allowing scientists to prioritize the most promising synthetic targets and experimental conditions.

Expanding the Scope of Synthetic Applications in Emerging Fields

The unique combination of a fluorinated and iodinated aromatic ring within an indanone framework makes this compound a highly attractive building block for various emerging fields.

In medicinal chemistry , the fluorine atom can enhance metabolic stability and binding affinity, while the indanone scaffold is a common feature in many biologically active compounds. beilstein-journals.orgmyskinrecipes.com The iodine atom provides a handle for the introduction of radiolabels, such as ¹²³I or ¹²⁵I, for use in single-photon emission computed tomography (SPECT) imaging, or for further chemical modification. The potential to replace the iodine with the positron-emitting isotope ¹⁸F via nucleophilic substitution opens up avenues for the development of novel PET imaging agents.

In materials science , fluorinated and extended π-conjugated systems are of great interest for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to functionalize the this compound core through cross-coupling reactions could lead to the synthesis of novel materials with tailored optoelectronic properties.

In agrochemicals , halogenated compounds often exhibit potent biological activity. google.com The exploration of derivatives of this compound as potential herbicides, fungicides, or insecticides represents another promising research direction.

The continued exploration of this versatile chemical entity is expected to yield significant advancements across multiple scientific disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.